H-Phe-Gly-Phe-Gly-OH
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Overview
Description
H-Phe-Gly-Phe-Gly-OH is a tetrapeptide composed of phenylalanine and glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (phenylalanine and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Phe-Gly-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
H-Phe-Gly-Phe-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of H-Phe-Gly-Phe-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residues contribute to hydrophobic interactions, while the glycine residues provide flexibility to the peptide chain. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Gly-Phe: A dipeptide with similar structural motifs but shorter chain length.
Phe-Phe: A dipeptide known for its self-assembly properties.
Gly-Gly: A simple dipeptide used in various biochemical studies.
Uniqueness
H-Phe-Gly-Phe-Gly-OH stands out due to its tetrapeptide structure, which provides a balance between flexibility and stability. The presence of two phenylalanine residues enhances its hydrophobic interactions, making it suitable for applications in drug delivery and biomaterials.
Properties
Molecular Formula |
C22H26N4O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)/t17-,18-/m0/s1 |
InChI Key |
QVOBNSFUVPLVPE-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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